Baceridin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Baceridin is a cyclic hexapeptide isolated from the culture medium of a plant-associated Bacillus strain. It has shown moderate cytotoxicity and weak activity against Staphylococcus aureus. This compound is also identified as a proteasome inhibitor that can impede cell cycle progression and induce apoptosis in tumor cells via a p53-independent pathway .

Preparation Methods

Baceridin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthetic route involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU and a base such as DIPEA. After the peptide chain is assembled, it is cyclized to form the cyclic hexapeptide structure .

Industrial production of this compound involves fermentation of the Bacillus strain in a suitable culture medium, followed by extraction and purification of the peptide. The fermentation process is optimized to maximize the yield of this compound, and the purification steps may include techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Baceridin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the peptide’s structure and properties.

Substitution: this compound can undergo substitution reactions where specific amino acid residues are replaced with others to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .

Scientific Research Applications

Baceridin has several scientific research applications:

Chemistry: this compound is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

Biology: It serves as a tool for studying proteasome inhibition and its effects on cell cycle progression and apoptosis.

Medicine: this compound’s cytotoxic properties make it a potential candidate for cancer research, particularly in developing new anticancer therapies.

Mechanism of Action

Baceridin exerts its effects by inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and inducing apoptosis in tumor cells. This process is independent of the p53 pathway, making this compound effective even in cells with p53 mutations .

Comparison with Similar Compounds

Baceridin is unique among cyclic peptides due to its specific amino acid sequence and proteasome inhibitory activity. Similar compounds include:

Gramicidin A and B: These peptides also display high hydrophobicity and antimicrobial activity but differ in their amino acid composition and mechanism of action.

Other antimicrobial peptides: This compound shares structural similarities with other antimicrobial peptides but stands out due to its specific proteasome inhibition and cytotoxic properties .

Biological Activity

Baceridin is a cyclic hexapeptide derived from an epiphytic Bacillus strain, notable for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

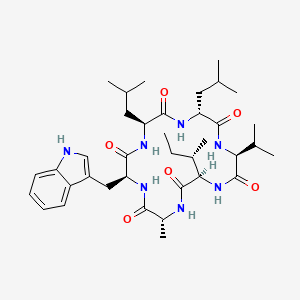

Structure and Composition

This compound is characterized by its unique cyclic structure, consisting of the amino acid sequence cyclo(-L-Trp-D-Ala-D-allo-Ile-L-Val-D-Leu-L-Leu-). The peptide includes both D- and L-amino acids, which contribute to its stability and biological activity. The compound's structure was elucidated using high-resolution high-performance liquid chromatography (HR-HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) techniques .

Antimicrobial Activity

This compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its minimum inhibitory concentration (MIC) ranges from 1 to 2 µg/mL, indicating significant potency in inhibiting bacterial growth. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with intracellular processes .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 1-2 | Moderate inhibition |

| Escherichia coli | Not tested | N/A |

| Pseudomonas aeruginosa | Not tested | N/A |

Cytotoxicity

In addition to its antimicrobial properties, this compound has been shown to possess cytotoxic effects on various cancer cell lines. It induces apoptosis through a p53-independent pathway, suggesting potential as an antitumor agent. The cytotoxicity was assessed in vitro, demonstrating effective inhibition of cell cycle progression in tumor cells .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 1-2 | Induces apoptosis |

| MCF-7 | 1-2 | Cell cycle arrest |

| A549 | 1-2 | p53-independent pathway |

Proteasome Inhibition

A significant aspect of this compound's biological activity is its role as a proteasome inhibitor. This inhibition affects various cellular processes, including protein degradation pathways that are crucial for cell cycle regulation and apoptosis. Studies indicate that this compound's proteasome-inhibiting activity may contribute to its antitumor effects by preventing the degradation of pro-apoptotic factors .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled laboratory setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound effectively reduced bacterial load in vitro, supporting its potential use in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines (HeLa, MCF-7), researchers observed that treatment with this compound led to significant reductions in cell viability. The induction of apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer therapeutic .

Properties

Molecular Formula |

C37H57N7O6 |

|---|---|

Molecular Weight |

695.9 g/mol |

IUPAC Name |

(3R,6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31+/m0/s1 |

InChI Key |

KULVZQUHMGDNPX-ZNXHFMEESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.